2-アミノ-6-クロロベンゾイミダゾール

概要

説明

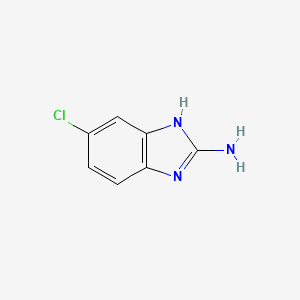

1H-Benzimidazol-2-amine, 5-chloro- is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-Benzimidazol-2-amine, 5-chloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Benzimidazol-2-amine, 5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazol-2-amine, 5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品: 抗腫瘍剤

2-アミノ-6-クロロベンゾイミダゾール誘導体は、潜在的な抗腫瘍剤として特定されています。 これらの化合物は、様々な癌の発達と進行に重要な役割を果たすEGFRおよびerbB2を阻害する能力について研究されています 。 これらの化合物は、癌治療に活用できるDNA/RNA結合能力についても研究されています .

薬理学: 抗糖尿病剤

薬理学において、ベンゾイミダゾール誘導体は、2-アミノ-6-クロロベンゾイミダゾールを含む、その抗糖尿病特性で知られています。 これらの化合物は、糖尿病に関与する酵素の阻害剤として作用する可能性について研究されており、治療法の新しい道を提供しています .

環境科学: 腐食防止剤

2-アミノ-6-クロロベンゾイミダゾールの環境への応用には、腐食防止剤としての役割が含まれます。 特に、強酸や強塩基などの攻撃的な腐食性媒体中で金属を保護するのに効果があり、腐食抵抗が重要な工業現場で貴重です .

化学技術: 触媒と合成

化学技術において、この化合物は、様々なベンゾイミダゾール誘導体の合成に使用されています。 この化合物は、高効率かつ高収率で化合物を作成するための構成要素として機能し、しばしばグリーンケミストリーの原則とナノ触媒を使用してプロセスを強化します .

作用機序

Target of Action

Benzimidazole derivatives have been found to inhibit various enzymes involved in a wide range of therapeutic uses

Mode of Action

Benzimidazoles, in general, are known to interact with their targets and cause changes that lead to their therapeutic effects . The specific interactions of 2-Amino-6-Chlorobenzimidazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways, leading to their wide range of pharmacological properties

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives, in general, have been studied, and they are known for their excellent properties, like increased stability, bioavailability, and significant biological activity

Result of Action

Benzimidazoles, in general, are known to have a wide range of pharmacological properties, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more

Action Environment

Benzimidazoles are known to be effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions

Safety and Hazards

生化学分析

Biochemical Properties

1H-Benzimidazol-2-amine, 5-chloro- plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This compound interacts with various biomolecules, including enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

1H-Benzimidazol-2-amine, 5-chloro- has notable effects on various cell types and cellular processes. It has been tested on cell lines such as HepG2, DLD-1, and MDA-MB-231, where it demonstrated high cytotoxic activities . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Molecular Mechanism

The molecular mechanism of 1H-Benzimidazol-2-amine, 5-chloro- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazol-2-amine, 5-chloro- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade under extreme pH or temperature variations . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained cytotoxic effects, particularly in cancer cell lines.

Dosage Effects in Animal Models

The effects of 1H-Benzimidazol-2-amine, 5-chloro- vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

1H-Benzimidazol-2-amine, 5-chloro- is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity. Additionally, it can affect metabolic flux and metabolite levels, altering cellular homeostasis.

Transport and Distribution

The transport and distribution of 1H-Benzimidazol-2-amine, 5-chloro- within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

1H-Benzimidazol-2-amine, 5-chloro- exhibits specific subcellular localization, which affects its activity and function. It can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it may be targeted to mitochondria, influencing mitochondrial function and inducing apoptosis in cancer cells. Post-translational modifications, such as phosphorylation, can also direct this compound to specific cellular compartments, enhancing its therapeutic efficacy.

特性

IUPAC Name |

6-chloro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOCNPCPPLPXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063857 | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-93-9 | |

| Record name | 2-Amino-5-chlorobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of using 2-amino-5-chlorobenzimidazole in synthesizing metal complexes?

A1: 2-Amino-5-chlorobenzimidazole, also known as 1H-Benzimidazol-2-amine, 5-chloro-, is a heterocyclic compound capable of acting as a ligand in coordination chemistry. The research paper focuses on its reaction with 2,4-pentanedione to form azolo-2,4-pentanediones. These modified compounds can then bind to metal ions like Nickel(II) and Copper(II), forming polynuclear complexes []. The study delves into the spectroscopic characterization of these complexes to understand their structure and properties. This is relevant in exploring the potential of such complexes in various fields like catalysis or materials science.

Q2: What spectroscopic techniques were employed to characterize the synthesized complexes, and what information do they provide?

A2: The researchers utilized a combination of techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV/Vis) spectroscopy, and Electron Spin Resonance (ESR) spectroscopy []. IR spectroscopy helps identify the functional groups present in the complexes and their bonding modes. NMR provides insights into the structure and environment of the atoms within the molecules. UV/Vis spectroscopy helps to understand the electronic transitions occurring within the complexes, shedding light on their electronic structure and potential applications in areas like photochemistry. ESR spectroscopy is particularly useful for studying complexes with unpaired electrons, providing information about the metal ion's electronic environment and the nature of the metal-ligand bond.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。